molecular formula C5H5N5 B3426763 Pyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 54346-29-1

Pyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B3426763
CAS No.: 54346-29-1
M. Wt: 135.13 g/mol
InChI Key: SZUXYYIDZMHWDD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a][1,3,5]triazin-4-amine is a privileged chemical scaffold in medicinal chemistry, recognized as a purine isostere with significant potential in oncology drug discovery . Its core structure serves as a key template for designing potent and selective enzyme inhibitors, particularly targeting cyclin-dependent kinases (CDKs) . This compound class has demonstrated high research value as a potent inhibitor of CDK7, CDK9, and other transcription-regulating CDKs . Inhibition of these kinases disrupts the cell cycle and transcriptional regulation, providing a powerful mechanism to target cancer cell proliferation and survival . Derivatives of this compound have shown remarkable cytotoxicity and promising antitumor activity in preclinical models of aggressive cancers, including pancreatic ductal adenocarcinoma (PDAC) . These compounds can induce apoptosis, upregulate apoptotic gene expression, and significantly disrupt the cell cycle . The scaffold's versatility allows for strategic substitutions that enhance potency and selectivity, making it a valuable chemical tool for probing kinase function and developing targeted cancer therapies . This product is intended for research purposes in kinase inhibitor development and anticancer drug discovery. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a][1,3,5]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-8-3-7-4-1-2-9-10(4)5/h1-3H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUXYYIDZMHWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CN=C(N2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287911
Record name Pyrazolo[1,5-a]-1,3,5-triazin-4-amine
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Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-29-1
Record name Pyrazolo[1,5-a]-1,3,5-triazin-4-amine
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Record name Pyrazolo[1,5-a]-1,3,5-triazin-4-amine
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Record name pyrazolo[1,5-a][1,3,5]triazin-4-amine
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Synthetic Methodologies for Pyrazolo 1,5 a 1 2 3 Triazin 4 Amine and Its Derivatives

Specific Precursors and Reagents in Pyrazolo[1,5-a][1][2][3]triazin-4-amine Synthesis

Employing One-Carbon Dielectrophiles

The construction of the pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazine ring system can be effectively achieved through the cyclization of pyrazole-based precursors with one-carbon dielectrophiles. Pyrazolo-guanidines serve as valuable synthetic intermediates in this process. researchgate.net These precursors undergo condensation reactions with suitable one-carbon electrophilic reagents, such as orthoesters or carboxylic anhydrides, to yield the fused triazine ring. researchgate.net This method provides a direct pathway to 4-substituted pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazines, establishing a core scaffold that is amenable to further functionalization. researchgate.net The pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazine heterocyclic system has attracted significant interest as it is considered a bioisosteric substitute for naturally occurring purines like adenine (B156593) and guanine. researchgate.net

Advanced Synthetic Techniques for Pyrazolo[1,5-a]mdpi.comresearchgate.netrsc.orgtriazin-4-amine Derivatization

Modern synthetic chemistry has introduced several advanced techniques to improve the synthesis of complex molecules. These methods offer advantages in terms of reaction speed, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazine derivatives. This technique significantly reduces reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netresearchgate.net

A notable example is the sequential one-pot synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-ones. mdpi.com The process begins with the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate in THF, which is heated in a microwave reactor at 100°C for 5 minutes. mdpi.com Following a subsequent step involving sodium hydroxide (B78521) and further microwave irradiation at 80°C for 3 minutes, the intermediate is S-methylated using methyl iodide (MeI) to afford the final products. mdpi.com This efficient, multi-step reaction performed in a single vessel demonstrates the utility of microwave assistance. mdpi.com The reaction has been successfully applied to a range of 5-aminopyrazoles with various substituents at the C8 position. mdpi.com

Table 1: Microwave-Assisted Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-one Derivatives Data sourced from a microwave-assisted sequential process starting from various 5-aminopyrazoles. mdpi.com

Starting 5-Aminopyrazole (Substituent at C8)ProductYield (%)
Unsubstituted2-(Methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-one77%
Bromo8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-one70%
Carbonitrile8-Carbonitrile-2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-one25%
Ethyl Ester8-Ethyl-carboxylate-2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-one30%
Methyl8-Methyl-2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-one72%
Phenyl8-Phenyl-2-(methylsulfanyl)pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazin-4(3H)-one75%

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, solvent-free and other environmentally benign methodologies are increasingly being adopted for the synthesis of pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazines and related heterocycles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The combination of microwave irradiation with solvent-free conditions represents a particularly effective and sustainable strategy. researchgate.netchim.it For instance, the reaction between O,S-diethyl hetaroylimidothiocarbonates and 5-amino-3-aryl-1H-pyrazoles to produce 4-hetaryl substituted pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazines has been successfully performed under solvent-free microwave conditions. researchgate.net This method not only avoids the use of potentially harmful solvents but also provides higher yields in shorter reaction times compared to conventional heating in solvents like DMF. researchgate.net

Another green technique involves the use of ultrasonic irradiation in aqueous media. bme.hubme.hu While demonstrated for the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the principle is applicable to the synthesis of other nitrogen heterocycles. bme.hubme.hu Such methods, which may employ catalysts like KHSO₄ in aqueous ethanol, minimize the environmental impact of synthetic organic chemistry. bme.hubme.hu These green approaches are clean, economical, and safer, aligning with modern goals for sustainable chemical production. chim.it

Regioselective Functionalization Strategies

Regioselective functionalization is critical for controlling the precise architecture of molecules and, consequently, their biological and physical properties. nih.govnih.gov In the context of the pyrazolo[1,5-a] mdpi.comresearchgate.netrsc.orgtriazine scaffold and its isosteres, directing substituents to specific positions is key to developing compounds with desired activities. nih.gov

Research on the related pyrazolo[1,5-a]pyrimidine system offers significant insights into achieving regioselectivity. For example, highly regioselective C-H thio- and selenocyanation has been achieved at the C3 position of the pyrazolo[1,5-a]pyrimidine core using N-chlorosuccinamide (NCS) as a mediator under mild, metal-free conditions. d-nb.info Unsubstituted pyrazolo[1,5-a]pyrimidine can be functionalized with excellent yield and regioselectivity using this method. d-nb.info

Furthermore, the regioselectivity of a reaction can sometimes be controlled by adjusting the stoichiometry of the reactants. In the synthesis of pyrazolo[1,5-a]pyrimidines, using an excess of diethyl malonate leads to one isomer, while using a stoichiometric amount under neat heating conditions can favor the reaction at a different nucleophilic site, yielding another product. nih.gov These strategies, which allow for the selective modification of the heterocyclic core, are invaluable for creating diverse molecular libraries and for the rational design of new functional compounds. nih.govencyclopedia.pub

Structural Modifications and Derivative Design in Pyrazolo 1,5 a 1 2 3 Triazine Research

Strategies for Substituent Introduction on the Pyrazolo[1,5-a]nih.govnih.govnih.govtriazine Scaffold

The generation of diverse derivatives of the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine core is primarily achieved through the strategic introduction of various substituents. This is typically accomplished by leveraging the reactivity of different positions on the heterocyclic rings. The main approaches involve the annelation of a 1,3,5-triazine (B166579) ring onto a pre-existing pyrazole (B372694) scaffold, which allows for the incorporation of substituents at various stages of the synthesis. scispace.com

The amino group at the C-4 position of the pyrazolo[1,5-a] nih.govnih.govnih.govtriazin-4-amine serves as a versatile handle for a variety of chemical transformations. Standard procedures can be employed to convert the 4-amino group into other functionalities such as hydroxyl (OH), thiol (SH), methylthio (SCH3), and chloro (Cl) groups. researchgate.net Furthermore, nucleophilic substitution reactions allow for the introduction of a wide range of secondary and tertiary amines (NRR'). researchgate.net

For instance, a series of pyrazolo[1,5-a]-1,3,5-triazines were synthesized where the 4-amino group was replaced with a diethylamino substituent. nih.gov This modification, in conjunction with other substitutions on the scaffold, was explored for its potential to inhibit cAMP phosphodiesterase. nih.gov

Table 1: Examples of Derivatives from C-4 Amino Position Modification

Derivative NameModificationResearch FocusReference
8-bromo-4-(diethylamino)-7-phenylpyrazolo[1,5-a]-1,3,5-triazineReplacement of amino with diethylamino groupcAMP phosphodiesterase inhibition nih.gov
4-Hydroxypyrazolo[1,5-a] nih.govnih.govnih.govtriazineConversion of amino to hydroxyl groupIntermediate for further synthesis researchgate.net
4-Thioxopyrazolo[1,5-a] nih.govnih.govnih.govtriazineConversion of amino to thiol groupIntermediate for further synthesis researchgate.net
4-Chloropyrazolo[1,5-a] nih.govnih.govnih.govtriazineConversion of amino to chloro groupIntermediate for nucleophilic substitution researchgate.net

The pyrazole portion of the scaffold offers additional sites for modification, primarily at the C-7 and C-8 positions. Electrophilic substitution reactions are a common method to introduce substituents at the C-8 position. researchgate.net For example, regioselective iodination at the C-8 position can be achieved using N-iodosuccinimide. nih.gov This iodo-derivative then serves as a versatile intermediate for introducing other functional groups, such as an acetyl group, via palladium-catalyzed coupling reactions like the Stille coupling. nih.gov

Furthermore, the synthesis of the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine nucleus often starts from a 5-aminopyrazole precursor. mdpi.com By using substituted 5-aminopyrazoles, various groups can be incorporated into the final fused ring system from the outset. For example, research has shown that attaching a phenyl ring at position 8 with specific para-substituents can lead to potent inhibitors of thymidine (B127349) phosphorylase. nih.gov

Table 2: Examples of Derivatives from Pyrazole Moiety Substitution

Derivative NameModificationResearch FocusReference
8-iodopyrazolo[1,5-a]-1,3,5-triazineIodination at C-8Synthetic intermediate nih.gov
8-acetylpyrazolo[1,5-a]-1,3,5-triazineStille coupling at C-8Synthetic intermediate nih.gov
8-phenylpyrazolo[1,5-a] nih.govnih.govnih.govtriazin-2-thioxo-4-one with para-pentafluorosulfur groupSubstitution at C-8 with a modified phenyl ringThymidine phosphorylase inhibition nih.gov
8-bromo-2,4-dimethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazineBromination at C-8 and methylation at C-2 and C-4cAMP phosphodiesterase inhibition nih.gov

The triazine ring itself can be functionalized, often during the cyclization step to form the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine core. The reaction of 3(5)-aminopyrazoles with reagents that introduce a C-N-C fragment is a key strategy. scispace.com These reagents can include N-acyl-, N-cyano-, and N-carbethoxyimidates, which lead to the formation of pyrazolo[1,5-a] nih.govnih.govnih.govtriazines with various alkyl, aryl, amino, oxo, and alkylthio substituents at the C-2 and C-4 positions of the triazine ring. scispace.com

For example, the synthesis of 2-(dichloromethyl)pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivatives has been achieved through the heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 5-aminopyrazole derivatives. mdpi.com Additionally, a one-pot process has been developed for the synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-ones, highlighting another route for functionalization at the C-2 position. semanticscholar.org

Table 3: Examples of Derivatives from Triazine Ring Functionalization

Derivative NameModificationResearch FocusReference
2-(dichloromethyl)pyrazolo[1,5-a] nih.govnih.govnih.govtriazine derivativesHeterocyclization with N-(2,2-dichloro-1-cyanoethenyl)carboxamidesAnticancer activity mdpi.com
2-(methylsulfanyl)pyrazolo[1,5-a]-1,3,5-triazin-4(3H)-onesOne-pot synthesis with methylsulfanyl group at C-2General synthetic methodology semanticscholar.org
2-Ethyl-7-phenylpyrazolo[1,5-a]-1,3,5-triazineEthyl group at C-2 and phenyl at C-7cAMP phosphodiesterase inhibition nih.gov

Development of Isosteric and Bioisosteric Analogs beyond Purine (B94841) Mimicry

While the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine scaffold is a well-established purine bioisostere, research has also explored the development of related heterocyclic systems that are not strictly purine mimics. nih.govdrugbank.com This involves the fusion of a pyrazole ring with other triazine isomers or different heterocyclic rings altogether. These investigations aim to explore novel chemical space and identify compounds with unique biological activities.

For instance, the constitutional isomer pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazine has been investigated for its own set of biological properties. mdpi.com Another related scaffold, pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine, is also considered an isosteric purine analog and has been explored for its anticancer and antibacterial activities. mdpi.com The synthesis of pyrazolo[1,5-a]pyrimidines, which can be considered another class of purine analogues, has also been a focus of research. d-nb.info Furthermore, the development of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides represents a move towards more complex fused heterocyclic systems with potential anticancer applications. mdpi.comnih.govmdpi.com

Synthesis of Conjugates and Prodrugs for Enhanced Research Utility

To improve the properties of pyrazolo[1,5-a] nih.govnih.govnih.govtriazin-4-amine and its derivatives for research applications, the synthesis of conjugates and prodrugs has been explored. Prodrugs are designed to improve characteristics such as aqueous solubility and cell membrane permeability, which can enhance their utility in biological studies. unisi.it

A common strategy for creating prodrugs of heterocyclic compounds with a secondary amine, such as that which can be present at the C4 position, is to form a carbamate (B1207046) linkage. unisi.it For the related pyrazolo[3,4-d]pyrimidine scaffold, a one-pot, two-step procedure has been successfully applied. unisi.it This involves reacting the parent drug with triphosgene (B27547) to generate a carbonyl-chloride intermediate, which is then reacted with an appropriate alcohol to form the final carbamate prodrug. unisi.it This approach has been shown to improve aqueous solubility and the ability to cross cell membranes. unisi.it While this specific example is for a related scaffold, the chemical principles are applicable to the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine system.

Conjugation, the linking of the pyrazolo[1,5-a] nih.govnih.govnih.govtriazine core to other molecules, can also be used to target specific biological sites or to impart new functionalities. For example, linking the scaffold to a sugar moiety can create C-nucleoside analogues. researchgate.net

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a 1 2 3 Triazin 4 Amine Derivatives

Methodological Framework for SAR Elucidation

The elucidation of structure-activity relationships for pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazin-4-amine derivatives employs a synergistic combination of computational and experimental techniques. This integrated framework allows for the rational design and synthesis of novel analogs with improved biological profiles.

Key methodologies include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. nih.gov By visualizing the binding site, researchers can rationally introduce modifications to the pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine scaffold to enhance interactions with key residues, thereby increasing potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical correlation between the chemical structure of the compounds and their biological activity. mdpi.comresearchgate.net By analyzing a series of analogs, these models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts. For related heterocyclic systems, QSAR models have been developed to predict antimalarial activity, highlighting the utility of this approach. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine derivatives, docking studies are used to understand the binding modes within the active site of enzymes like thymidine (B127349) phosphorylase and to rationalize the observed SAR. nih.govresearchgate.net

Combinatorial Chemistry and Parallel Synthesis: These synthetic strategies enable the rapid generation of large libraries of pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine analogs. By systematically varying substituents at different positions on the scaffold, researchers can efficiently explore the chemical space and identify key structural features required for activity.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazin-4-amine derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. SAR studies have systematically explored modifications at the 4-amino position, the pyrazole (B372694) ring, and the triazine ring to modulate potency and selectivity against different biological targets.

Impact of Substituents at the 4-Amino Position

The 4-amino group is a critical determinant of biological activity, often serving as a key hydrogen bond donor or acceptor in interactions with target proteins. Modifications at this position can significantly alter the binding affinity and selectivity of the compounds. Synthetic procedures allow for the conversion of the 4-amino group into a variety of other functionalities, including hydroxyl (OH), thiol (SH), methylthio (SCH3), chloro (Cl), and various substituted amines (NRR'). researchgate.net This chemical tractability makes the 4-amino position a prime target for SAR exploration. For instance, in the design of kinase inhibitors, the 4-amino-substituted pyrazole-fused scaffolds are crucial for establishing interactions within the ATP-binding site. nih.gov

Role of Substituents on the Pyrazole Ring System

The pyrazole moiety of the scaffold offers another key site for modification, with position 8 being particularly amenable to electrophilic substitution and cross-coupling reactions. researchgate.netresearchgate.net This allows for the introduction of a wide array of substituents, significantly influencing the compound's pharmacological profile.

Studies on related pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazin-2-thioxo-4-ones as thymidine phosphorylase inhibitors have shown that attaching a phenyl ring at the 8-position is beneficial for activity. nih.gov The nature of the substituent on this phenyl ring is crucial; groups with positive Hammett constants (+σ) and resonance effects (+π), such as a pentafluorosulfur group, at the para-position resulted in a dramatic increase in inhibitory potency. nih.gov The compound 17p , bearing this feature, showed an IC50 value of 0.04 µM, approximately 800 times more potent than the lead compound, 7-deazaxanthine. nih.gov

Table 1: SAR of Substituents at Position 8 on Thymidine Phosphorylase Inhibition

Effect of Triazine Ring Modifications

Modifications to the triazine ring have a profound impact on the biological activity of the scaffold. One of the most significant findings is the difference in activity between pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazin-2,4-diones and pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazin-2-thioxo-4-ones. nih.gov The replacement of a carbonyl group at the 2-position with a thiocarbonyl group led to a series of compounds with potent inhibitory activity against thymidine phosphorylase. nih.gov

Furthermore, the triazine ring can be substituted with leaving groups, such as chlorine at the 4-position and a methylthio group at the 2-position. researchgate.net These groups can be readily displaced by various nucleophiles, providing a versatile synthetic handle for introducing diverse chemical functionalities and expanding SAR studies. researchgate.netmdpi.com This strategy allows for the fine-tuning of the electronic and steric properties of the molecule to optimize interactions with the biological target.

Table 2: Effect of Triazine Ring Modifications on Thymidine Phosphorylase Inhibition

Pharmacophore Identification and Mapping for Pyrazolo[1,5-a]nih.govresearchgate.netresearchgate.nettriazin-4-amine Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For pyrazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazine analogs, structure-based design has been instrumental in identifying key pharmacophoric features for potent inhibition of targets like protein kinase CK2. nih.gov

A typical pharmacophore model for kinase inhibitors based on this scaffold includes:

Hydrogen Bond Donors/Acceptors: The nitrogen atoms of the pyrazole and triazine rings, along with the 4-amino group, act as crucial hydrogen bond donors and acceptors, forming key interactions with the hinge region of the kinase ATP-binding site.

Aromatic/Hydrophobic Regions: The fused heterocyclic ring system provides a planar aromatic surface that engages in hydrophobic and π-stacking interactions with nonpolar residues in the active site.

Substituent Vectors: The models define specific vectors at positions like C8 on the pyrazole ring and various positions on the triazine ring, indicating where substituents can be placed to access additional binding pockets and enhance potency and selectivity. For related triazolo-triazine inhibitors of CK1δ, a key bidentate hydrogen bond with the backbone of Leu85 was identified as a critical pharmacophoric interaction. bohrium.com

By mapping these features, researchers can design novel molecules that fit the pharmacophore model, increasing the probability of discovering compounds with desired biological activities.

Pharmacological Relevance and Biological Activities of Pyrazolo 1,5 a 1 2 3 Triazin 4 Amine Derivatives Non Clinical Focus

Interactions with Purinergic Signaling Pathways

The pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine heterocyclic system is recognized as a 5-aza-9-deaza-isostere of purine (B94841). Due to this close structural similarity to biogenic purines like adenine (B156593) and guanine, this scaffold is capable of targeting purinergic signaling receptors and enzymes. The modifications of this scaffold have produced numerous bioactive agents designed to interact with the targets of these natural purines. Specifically, the bioisosteric replacement of the purine core with the pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine ring system has been a key strategy in the development of ligands for purinergic receptors, such as adenosine receptors.

Enzymatic Modulation by Pyrazolo[1,5-a]mdpi.comsemanticscholar.orgnih.govtriazin-4-amine Scaffolds

Derivatives of pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazin-4-amine are predominantly investigated for their roles as enzyme inhibitors. Their purine-like structure makes them suitable candidates for interacting with the ATP-binding sites of various enzymes, particularly kinases.

The primary enzymatic targets explored for pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine derivatives are protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases.

The pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine scaffold is a well-established template for the development of potent inhibitors of Cyclin-Dependent Kinases (CDKs). As a bioisostere of the purine ring found in compounds like roscovitine, this scaffold has been used to generate second-generation CDK inhibitors. For instance, the pyrazolo[1,5-a]-1,3,5-triazine derivative known as N-&-N1 (GP0210) showed significantly higher potency in inhibiting various CDKs compared to roscovitine. This enhanced activity suggests its potential in targeting cell proliferation.

Further research has led to the development of derivatives with high selectivity. Certain pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine compounds have been specifically designed as selective inhibitors of CDK7, a kinase that plays a dual role in regulating the cell cycle and transcription. These inhibitors are considered attractive therapeutic targets, and their development may offer advantages over less selective, first-generation CDK inhibitors.

Table 1: Examples of Pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine Derivatives as CDK Inhibitors
CompoundTarget KinaseReported ActivityReference
N-&-N1 (GP0210)Various CDKsDemonstrated significantly higher potency compared to (R)-roscovitine. researchgate.net
Various DerivativesCDK7Developed as selective inhibitors for treating cell proliferative and infectious diseases.

Based on available scientific literature, the inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ) is not a recognized activity of the pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine scaffold. Research into PI3Kδ inhibitors has instead focused on the related but structurally distinct pyrazolo[1,5-a]pyrimidine (B1248293) core.

Current research on the biological activities of pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine derivatives does not indicate a role in the activation of protein phosphatases. The scientific focus for this class of compounds has been overwhelmingly on the inhibition of protein kinases.

There is no direct evidence in the reviewed literature to suggest that derivatives of the pyrazolo[1,5-a] mdpi.comsemanticscholar.orgnih.govtriazine scaffold are inhibitors of Abl protein kinase. Studies reporting Abl kinase inhibition by pyrazolotriazine compounds have specified different isomers of the core structure, indicating that this particular biological activity is highly dependent on the specific arrangement of nitrogen atoms within the fused heterocyclic ring system.

Other Enzyme Targets

Derivatives of the pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazine core have been investigated for their inhibitory effects on various enzymes critical to pathological processes.

Thymidine (B127349) phosphorylase (TP) is an enzyme that plays a role in promoting tumor growth and metastasis, making it an attractive target for the development of novel inhibitors. dntb.gov.uaresearchgate.net Researchers have synthesized and evaluated a series of pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazine derivatives for their TP inhibitory activity. dntb.gov.ua

Specifically, compounds belonging to the 1,3-dihydro-pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazin-2-thioxo-4-one class were found to exhibit varying degrees of inhibitory activity against TP. dntb.gov.ua A systematic investigation led to the discovery of a particularly potent compound, identified as 17p , which features a para-substituted pentafluorosulfur group on a phenyl ring at position 8 of the scaffold. dntb.gov.ua This derivative displayed an IC50 value of 0.04 μM, making it approximately 800 times more potent than the reference inhibitor, 7-deazaxanthine (7DX), which has an IC50 of 32 μM under identical bioassay conditions. dntb.gov.uaresearchgate.net Kinetic studies revealed that compound 17p acts as a non-competitive inhibitor, suggesting it binds to a site on the TP enzyme that is different from the substrate-binding site. dntb.gov.uaresearchgate.net

Table 1: Thymidine Phosphorylase (TP) Inhibitory Activity
CompoundDescriptionIC50 (μM)
17p8-(p-pentafluorosulfur)phenyl-pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazin-2-thioxo-4-one0.04
7-deazaxanthine (7DX)Reference Compound32

Based on a review of the available scientific literature, there is no specific information regarding the investigation of pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazine derivatives as inhibitors of glycosyl transferases. Research on this particular scaffold has been focused on other enzyme classes and receptor systems.

Receptor Antagonism and Agonism

The purine-like structure of the pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazine scaffold makes it suitable for the design of ligands that can antagonize or agonize G-protein coupled receptors (GPCRs).

The corticotropin-releasing factor receptor-1 (CRF1) is a key component of the physiological stress response, and its antagonists are considered potential treatments for anxiety and depression. researchgate.net Several series of pyrazolo[1,5-a]-1,3,5-triazine derivatives have been designed and synthesized as potent and selective CRF1 receptor antagonists.

One line of research focused on 8-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine derivatives. researchgate.net This effort led to the identification of analogue 12-3 , a potent and selective CRF1 antagonist with a human CRF1 (hCRF1) IC50 of 4.7 ± 2.0 nM. This compound exhibits weak affinity for the CRF-binding protein and other biogenic amine receptors, indicating a high degree of selectivity.

Another series of potent CRF1 antagonists was developed based on an 8-(substituted pyridyl)pyrazolo[1,5-a]-1,3,5-triazine core. jofamericanscience.org From this work, compound 13-15 emerged as a highly potent and selective antagonist with an hCRF1 IC50 value of 6.1 ± 0.6 nM. jofamericanscience.org Both analogue 12-3 and compound 13-15 have been advanced to clinical trials.

Table 2: Corticotropin Releasing Factor Receptor-1 (CRF1) Antagonist Activity
CompoundCore StructurehCRF1 IC50 (nM)
Analogue 12-38-(4-methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazine4.7 ± 2.0
Compound 13-158-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazine6.1 ± 0.6

A review of published scientific studies did not yield specific research detailing the activity of pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazine derivatives as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor.

The pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazine heterocyclic system is considered a 5-aza-9-deaza-isostere of purine. jofamericanscience.org This close structural similarity to biogenic purines, such as adenine, suggests that these compounds have the potential to interact with purinergic signaling receptors, including the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). jofamericanscience.org While this structural rationale is strong, and other closely related heterocyclic systems like dntb.gov.uatriazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazines have produced potent adenosine receptor antagonists, specific and potent antagonism of adenosine receptors by pyrazolo[1,5-a] dntb.gov.uajofamericanscience.orgresearchgate.nettriazine-4-amine derivatives is not extensively documented in the reviewed literature. researchgate.net

Antiproliferative and Anticancer Activity (Cellular and In Vitro Models)

Derivatives of the pyrazolotriazine core have demonstrated notable cytotoxic effects across a range of human cancer cell lines. The structural similarity of this scaffold to purines allows these compounds to interact with various biological targets involved in cell proliferation. researchgate.netnih.gov

Activity Against Lung Cancer Cell Lines

While research into the specific Pyrazolo[1,5-a] nih.govmdpi.comjcsp.org.pktriazine scaffold against lung cancer is emerging, studies on related isomers have shown promising results. For instance, derivatives of the isomeric pyrazolo[4,3-e] nih.govacs.orgnih.govtriazine have been evaluated for their cytotoxic effects. Certain tricyclic derivatives, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazines, exhibited antineoplastic properties against non-small-cell lung cancer (H460) cell lines, with IC50 values ranging from 25 to 86 µM. semanticscholar.orgmdpi.com

Activity Against Breast Cancer Cell Lines

The antiproliferative activity of pyrazolotriazine derivatives has been observed in various breast cancer cell models. nih.gov Novel sulphonyl pyrazolo[4,3-e] nih.govacs.orgnih.govtriazines and their pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine sulphonamide derivatives have shown stronger cytotoxic activity than the standard chemotherapeutic agent cisplatin in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov One of the most active compounds, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine derivative (compound 3b), was found to increase apoptosis by activating caspases 9, 8, and 3/7. nih.govtandfonline.com This compound also suppressed the expression of NF-κB, a key protein in cancer cell survival. nih.govtandfonline.com

In studies involving the MCF-7 human breast carcinoma cell line, newly synthesized pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]1,2,4-triazine derivatives were evaluated for their in vitro growth inhibitory activity. researchgate.netbenthamdirect.com Many of these compounds demonstrated moderate to high anticancer activity when compared to the standard drug doxorubicin. nih.gov

Table 1: Cytotoxic Activity of Pyrazolotriazine Derivatives Against Breast Cancer Cell Lines

Activity Against Other Cancer Cell Lines (e.g., Colorectal, Jurkat T, K-562)

Derivatives of Pyrazolo[1,5-a]-1,3,5-triazine have shown specific antiproliferative activity against colorectal cancer cell lines. nih.gov Myoseverin derivatives incorporating this scaffold were identified as potent tubulin inhibitors, displaying cytotoxic effects in the HCT116 colorectal cancer cell line at micromolar concentrations. nih.gov

Studies on related scaffolds have also yielded significant findings. A novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine sulphonamide, MM-129, effectively inhibited cell survival in DLD-1 and HT-29 colon cancer cells. nih.gov This compound was shown to increase the expression of caspase-9, indicating the induction of apoptosis. nih.gov Other pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine sulfonamides exhibited strong cytotoxic and proapoptotic activity against HCT-116 cells in nanomolar concentrations. mdpi.com Additionally, some previously described pyrazolotriazine sulphonamides were found to have dose-dependent antiproliferative effects against the K562 chronic myelogenous leukemia cell line. nih.gov

Table 2: Antiproliferative Activity Against Other Cancer Cell Lines

Antimicrobial and Antiviral Properties

The pyrazolotriazine core is a versatile scaffold that has been explored for its potential against various pathogens. Pyrazole (B372694) and its fused heterocyclic derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. nih.govbenthamdirect.com

Antitubercular Activity

A closely related scaffold, Pyrazolo[1,5-a]pyrimidin-7(4H)-one, has been identified as a promising lead for antituberculosis agents through high-throughput screening. nih.govacs.orgresearchgate.net A focused library of analogues of this scaffold was synthesized to explore structure-activity relationships and improve potency against Mycobacterium tuberculosis (Mtb). nih.govacs.org Key findings from these studies include:

An aromatic ring at specific positions of the core scaffold was found to be necessary for antitubercular activity. nih.govacs.org

Substitutions at other positions significantly influenced the potency, with some analogues showing substantial improvements in activity. nih.govacs.org

The most promising compounds exhibited low cytotoxicity and were active against Mtb within macrophages. nih.govacs.orgresearchgate.net

The mechanism of action was determined not to be related to cell-wall biosynthesis, and resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase. nih.govresearchgate.net

Activity Against Other Pathogens

Derivatives of pyrazolotriazines and related fused pyrazoles have been screened for activity against a variety of other microbial pathogens. nih.gov In one study, a series of new pyrazolopyrimidines and a pyrazolo[5,1-c]- nih.govacs.orgnih.govtriazine were screened for antibacterial and antifungal activities. One compound, in particular, exhibited the highest potency against all tested organisms, which included Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Candida albicans).

Conversely, an evaluation of a series of pyrazolo[4,3-e] nih.govacs.orgnih.govtriazines for broad-spectrum antiviral activity against several RNA and DNA viruses did not detect any significant antiviral effects. jcsp.org.pk However, research on other related structures, such as macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, has shown weak antiviral activity against Dengue virus (DENV-2) and Venezuelan equine encephalitis virus (VEEV). biorxiv.org

Table 3: Antimicrobial Screening of a Pyrazolopyrimidine Derivative

Mechanistic Insights into the Biological Action of Pyrazolo 1,5 a 1 2 3 Triazin 4 Amine Compounds

Molecular and Cellular Mechanisms of Antiproliferative Action

The antiproliferative activity of pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine compounds is a result of their ability to modulate fundamental cellular processes, including the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. These effects are often underpinned by the modulation of key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivatives have been shown to induce apoptosis in various cancer cell lines. researchgate.net This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Research on pyrazolyl-s-triazine derivatives has indicated their ability to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.gov An increased Bax/Bcl-2 ratio is a key indicator of the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspase-3. acs.org The activation of caspases is a critical step in the execution phase of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptotic cells. nih.gov Furthermore, some derivatives have been observed to induce apoptosis through the inhibition of thymidine (B127349) phosphorylase, an enzyme involved in tumor growth and angiogenesis. researchgate.net

Compound ClassCancer Cell LineApoptotic MechanismKey Proteins Modulated
Pyrazolyl-s-triazine with indole motifLung Cancer (A549)Enhanced total apoptosis 71.6-fold compared to control. nih.govDownregulation of Bcl-2. nih.gov
Benzimidazole/1,2,4-triazole/1,3,5-triazine (B166579) derivativesRenal Cancer (UO-31)Upregulation of Bax and p53, downregulation of Bcl-2, and activation of caspase-3. acs.orgBax, Bcl-2, p53, Caspase-3. acs.org

Cell Cycle Arrest and Modulation

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net By inhibiting CDKs, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

For instance, certain pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cell lines (MCF-7). researchgate.net Another study on a dual CDK7/9 inhibitor with a similar core structure demonstrated cell cycle arrest at the sub-G1 phase. imtm.cz The inhibition of CDK7, in particular, is a promising therapeutic strategy as it is involved in both cell cycle progression and transcription. google.comgoogle.com

Compound DerivativeCell LinePhase of Cell Cycle ArrestTarget Kinase
Pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivativeMCF-7 (Breast Cancer)G2/M phase researchgate.netCDK2 researchgate.net
Dual CDK7/9 inhibitorMV4-11Sub-G1 phase imtm.czCDK7, CDK9 imtm.cz
BS-181 (Pyrazolo[1,5-a]pyrimidine derivative)MCF-7 (Breast Cancer)G1 phase imtm.czCDK7 imtm.cz

Modulation of Key Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Aberrant NF-κB activation is implicated in the pathogenesis of various cancers. Transcriptional CDK inhibitors, including those with a pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine scaffold, can down-regulate a number of short-lived anti-apoptotic proteins whose transcription is mediated by NF-κB. google.comgoogle.com

Furthermore, protein kinase CK2, another target of pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivatives, is known to be involved in the activation of the NF-κB pathway. mdpi.comtandfonline.com By inhibiting CK2, these compounds can potentially suppress the pro-survival signals mediated by NF-κB, thereby sensitizing cancer cells to apoptosis.

Enzyme-Ligand Binding Modes and Inhibitory Mechanisms

The inhibitory activity of pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine compounds against protein kinases stems from their ability to bind to the ATP-binding pocket of these enzymes. As bioisosteres of purine (B94841), the pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine core can effectively occupy the adenine-binding pocket within the catalytic site of the kinase. mdpi.com

Crystallographic studies of pyrazolo-triazine derivatives in complex with protein kinase CK2 have revealed that the core scaffold is anchored in the ATP-binding site through hydrogen bonds with the hinge region of the enzyme. mdpi.com This interaction prevents the binding of ATP, the natural substrate, thereby inhibiting the kinase's catalytic activity. Molecular docking studies of novel pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivatives have also shown their ability to fit into the roscovitine binding site of CDK2. researchgate.net The specificity and potency of these inhibitors can be modulated by substitutions at various positions on the pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine ring system, which can form additional interactions with the surrounding amino acid residues.

Receptor-Ligand Interaction Dynamics

While the primary mechanism of action for many pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine compounds is the inhibition of intracellular enzymes like protein kinases, the broader receptor-ligand interaction dynamics for this class of compounds are an area of ongoing investigation. Their structural similarity to purines suggests the potential for interaction with purinergic receptors, which are a class of G protein-coupled receptors involved in a multitude of physiological processes. However, detailed studies focusing on the interaction of Pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazin-4-amine and its derivatives with specific cell surface receptors are limited in the current scientific literature.

Resistance Mechanisms to Pyrazolo[1,5-a]researchgate.netjofamericanscience.orgmdpi.comtriazine Derivatives

The development of drug resistance is a significant challenge in cancer therapy. While pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivatives hold promise as anticancer agents, the potential for cancer cells to develop resistance to these compounds is a critical consideration. Although specific studies on resistance mechanisms to Pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazin-4-amine are not extensively documented, potential mechanisms can be extrapolated from what is known about resistance to other kinase inhibitors.

These mechanisms may include:

Target Mutation: Alterations in the amino acid sequence of the target kinase (e.g., CDK7 or CK2) could reduce the binding affinity of the inhibitor.

Upregulation of the Target: Increased expression of the target protein may require higher concentrations of the drug to achieve a therapeutic effect.

Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of the inhibited pathway. For instance, if a CDK-dependent pathway is blocked, cells might upregulate other pro-proliferative signals.

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport the inhibitor out of the cell, reducing its intracellular concentration.

Interestingly, some antiviral drugs that target cellular proteins like CDK7, for which pyrazolo[1,5-a] researchgate.netjofamericanscience.orgmdpi.comtriazine derivatives are being developed, are thought to be less prone to the rapid development of resistance compared to drugs that target viral proteins directly. google.comgoogle.com

Computational and Theoretical Studies on Pyrazolo 1,5 a 1 2 3 Triazin 4 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique pivotal for predicting the binding orientation and affinity of a small molecule to a target protein. For derivatives of the pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine scaffold, docking studies have been instrumental in elucidating their mechanism of action as kinase inhibitors, which are crucial targets in cancer therapy.

Research into novel pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine derivatives has identified them as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose hyperactivity is linked to various cancers. nih.gov Molecular docking of these compounds into the ATP-binding site of CDK2 (PDB code: 3ddq) has revealed key interactions. The pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine core acts as a bioisostere of the purine (B94841) ring, forming crucial hydrogen bonds with the hinge region of the kinase. For instance, the most active compounds in one study, 9f and 10c , demonstrated significant inhibition of CDK2. nih.gov The docking analysis showed that the triazine nitrogen atoms and the exocyclic amine group are critical for anchoring the ligand within the active site.

Similarly, derivatives of the related 1,3,5-triazine-based pyrazole (B372694) scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. rsc.org Docking studies against the EGFR kinase domain (PDB ID: 6V6O) showed that these compounds have a strong affinity for the target, forming multiple hydrogen bonds with key amino acid residues. rsc.org The pyrazole and triazine rings are central to these interactions.

Table 1: Molecular Docking and Interaction Data of Pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine Derivatives

CompoundTarget ProteinPDB CodeKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
Derivative 9f CDK23ddqNot specifiedNot specified nih.gov
Derivative 10c CDK23ddqNot specifiedNot specified nih.gov
Derivative 5f EGFR Kinase6V6ONot specifiedNot specified rsc.org
Derivative 5g EGFR Kinase6V6ONot specifiedNot specified rsc.org
Derivative 5h EGFR Kinase6V6ONot specifiedNot specified rsc.org

Specific interacting residues and binding affinities were not detailed in the provided search results.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of molecules, which are crucial for their reactivity and interaction with biological targets. Such studies have been applied to pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine derivatives to analyze their electronic structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

For a series of 1,3,5-triazine-based pyrazole derivatives, DFT calculations at the B3LYP level were performed to optimize their geometry and calculate relevant quantum parameters. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

Table 2: Quantum Chemical Properties of a Representative Pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine Derivative

ParameterValueMethodReference
HOMO EnergyData not availableB3LYP rsc.org
LUMO EnergyData not availableB3LYP rsc.org
HOMO-LUMO GapData not availableB3LYP rsc.org
Dipole MomentData not availableB3LYP rsc.org

Specific numerical data for the quantum chemical parameters were not available in the provided search results.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time. This method complements the static picture provided by molecular docking.

While specific MD simulation studies focused solely on pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazin-4-amine were not found in the search results, the methodology is widely applied in the study of related compounds and their targets. For instance, in the process of identifying novel inhibitors for enzymes like Plasmodium falciparum 5-aminolevulinate synthase, MD simulations are a crucial step after virtual screening and docking. nih.gov These simulations are used to validate the stability of the predicted binding poses of hit compounds within the enzyme's active site. The analysis typically involves calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory to ensure that the complex remains stable.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. mdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. mdpi.com

This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. nih.govmdpi.com This approach has been successfully employed to discover new scaffolds for various therapeutic targets. nih.gov

For the pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazine scaffold, a pharmacophore model would typically highlight the hydrogen-bonding capabilities of the triazine and pyrazole nitrogen atoms, as well as the amino group at the 4-position, along with the aromatic nature of the fused ring system. Such a model could be instrumental in virtual screening campaigns to discover new derivatives with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Future Perspectives and Research Directions

Development of Novel Pyrazolo[1,5-a]nih.govdrugbank.comresearchgate.nettriazin-4-amine Scaffolds with Enhanced Selectivity and Potency

The future development of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazin-4-amine derivatives is centered on the rational design of novel scaffolds with superior potency and selectivity for specific biological targets. The core structure is highly amenable to modification, allowing for a structure-guided approach to optimization. drugbank.com Research has demonstrated that strategic substitutions at various positions on the heterocyclic ring system can dramatically influence inhibitory activity and selectivity.

For instance, studies on pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazin-2-thioxo-4-ones as thymidine (B127349) phosphorylase (TP) inhibitors revealed that substituents on a phenyl ring attached to position 8 are critical for potency. The addition of a para-substituted pentafluorosulfur group resulted in compound 17p , which showed an IC50 value of 0.04 μM, approximately 800 times more potent than the lead compound, 7-deazaxanthine. nih.gov This highlights how specific electronic properties (+σ and +π) of substituents can be tuned to achieve excellent inhibitory action. nih.gov

Similarly, the development of inhibitors for protein kinase CK2 has been achieved through structure-guided modifications of the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine scaffold, leading to picomolar-level inhibitors. drugbank.com Future work will likely focus on creating extensive libraries of these compounds, exploring a wide chemical space to identify derivatives with optimal pharmacological profiles. This involves modifying the core to enhance interactions with the target protein's binding site, thereby improving both affinity and specificity, which is crucial for minimizing off-target effects.

Table 1: Examples of Pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine Derivatives and Their Target Inhibition

Derivative Class Target Enzyme/Receptor Key Findings Reference
Pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazin-2-thioxo-4-ones Thymidine Phosphorylase (TP) Compound 17p with a pentafluorosulfur group showed an IC50 of 0.04 μM, demonstrating high potency. nih.gov
Substituted Pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazines Protein Kinase CK2 Structure-guided modifications yielded potent inhibitors with picomolar activity. drugbank.com
Pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives Cyclin-Dependent Kinase 2 (CDK2) Compounds 9f and 10c showed significant CDK2 inhibition (82.38% and 81.96%, respectively). nih.gov
8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines Corticotropin-Releasing Factor Receptor-1 (CRF1) Identified as selective and centrally active antagonists.

Exploration of New Biological Targets and Therapeutic Applications

While initially explored as purine (B94841) bioisosteres, the therapeutic potential of the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine scaffold extends to a growing list of biological targets. This expansion opens up new avenues for treating a diverse range of diseases.

Initially recognized for their role as kinase inhibitors, these compounds are now being investigated for new applications. researchgate.net Research has identified potent activity against several key enzymes implicated in human diseases:

Cyclin-Dependent Kinases (CDKs): Derivatives have been designed as potent and selective inhibitors of CDK2, a key regulator of the cell cycle whose dysregulation is linked to various cancers. nih.gov

Thymidine Phosphorylase (TP): This enzyme is a target in oncology as it promotes tumor growth and metastasis. nih.gov

Protein Kinase CK2: An anti-apoptotic kinase that is a target for cancer therapy. drugbank.com

Phosphatidylinositol 4-kinase (PI4K): Inhibitors of PI4K have demonstrated potent antiviral properties.

Cyclin-Dependent Kinase 7 (CDK7): Targeting this cellular protein, which is essential for viral processes, could offer a path to bypass viral resistance to drugs. drugbank.com

Beyond oncology and virology, the scaffold shows promise in treating neurodegenerative disorders. Certain derivatives are being explored for their ability to modulate processes involved in myotonic dystrophy, spinocerebellar ataxia, and Huntington's disease. rsc.org This involves mechanisms such as targeting the toxic gain-of-function of mRNA associated with trinucleotide repeat expansions. rsc.org

Integration of Advanced Synthetic Methodologies and Automation

The synthesis of the pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine core and its derivatives has traditionally involved multi-step procedures. researchgate.net Future progress in this area will heavily rely on the adoption of advanced and automated synthetic methodologies to improve efficiency, yield, and accessibility to novel compounds.

Other modern synthetic strategies include:

Annelation of the 1,3,5-triazine (B166579) ring onto a pyrazole (B372694) scaffold , which is a versatile and frequently used route. scispace.comnih.gov

Copper-catalyzed aerobic oxidative coupling reactions , which provide an efficient method for forming 1,3,5-triazine derivatives from amidine hydrochlorides and alcohols without the need for harsh oxidants or ligands. rsc.org

The integration of high-throughput and automated synthesis platforms will enable the rapid generation of large, diverse libraries of pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazin-4-amine derivatives. This acceleration of the synthesis-purification-analysis cycle is critical for populating compound collections for large-scale screening campaigns.

Leveraging Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]nih.govdrugbank.comresearchgate.nettriamine Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery, and their application to pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine research holds immense promise. researchgate.net These computational tools can accelerate the design-test-learn cycle by predicting the properties and activities of novel compounds before they are synthesized.

Molecular docking is a key computational technique already being used to study this scaffold. It allows researchers to visualize and predict how newly designed derivatives will bind to the active site of a target protein, such as CDK2. nih.gov This provides insights into the specific interactions—like hydrogen bonds—that contribute to inhibitory activity, guiding further structural modifications. nih.govrsc.org

In the future, generative AI models could be used to design entirely new pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine scaffolds with optimized properties for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). researchgate.net By integrating AI with automated synthesis, researchers can create a closed-loop system for rapid discovery and optimization of lead candidates.

Translational Research Opportunities (without clinical trial data)

The preclinical findings for various pyrazolo[1,5-a] nih.govdrugbank.comresearchgate.nettriazine derivatives highlight significant translational research opportunities. The potent and selective inhibition of key targets in oncology and immunology suggests a clear path toward developing novel therapeutics.

In oncology, the demonstrated efficacy of derivatives against CDK2, protein kinase CK2, and thymidine phosphorylase provides a strong rationale for further preclinical development as anticancer agents. nih.govdrugbank.comnih.gov The discovery of a non-competitive inhibitor of TP suggests a potentially novel mechanism of action that could be advantageous in a clinical setting. nih.gov Furthermore, the identification of derivatives as antagonists of the aryl hydrocarbon receptor (AHR), a promising target in cancer immunology, opens another avenue for therapeutic development.

The potential for these compounds to treat infectious diseases is also a major translational opportunity. drugbank.com By targeting host-cell kinases like CDK7, which are co-opted by viruses for replication, these inhibitors could form the basis of broad-spectrum antiviral therapies that are less susceptible to the development of viral resistance. drugbank.com

In the field of genetic diseases, the novel approach of using these compounds to modulate the expression of defective mRNA in conditions like myotonic dystrophy represents a cutting-edge therapeutic strategy with significant translational potential. rsc.org Further preclinical studies to validate these mechanisms and assess in vivo efficacy are the logical next steps on the path to clinical application.

Q & A

What are the common synthetic routes for pyrazolo[1,5-a][1,3,5]triazin-4-amine derivatives?

Basic Question
Synthesis typically involves cyclocondensation, microwave-assisted protocols, or visible-light-enhanced annulation. For example:

  • Cyclocondensation : Heating pyrazolo[3,4-b]pyridin-3-guanidine with acetone in refluxing acetone yields 4,4-dimethyl-3,4-dihydropyrido-fused derivatives (82% yield) .
  • Microwave-assisted synthesis : One-pot sequential reactions under microwave irradiation optimize reaction efficiency for 8-substituted derivatives .
  • Photocatalyst-free annulation : Visible-light-driven electron donor-acceptor (EDA) complex formation enables [4+2] annulation to generate triazine-2,4-diamines .

Key Methodological Insight : Select reaction conditions based on substituent compatibility. Piperidine catalysis and ethanol recrystallization are critical for purity .

How is the crystal structure of this compound derivatives analyzed?

Basic Question
X-ray crystallography is the gold standard. For example, 4,4-dimethyl-3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amine ethanol monosolvate crystallizes in a monoclinic system with:

ParameterValue
Space groupC2/c
Unit cell (Å)a=12.125, b=13.913, c=16.598
β angle101.683°
Z (molecules/unit)8
V (ų)2742.0

Intermolecular N···H contacts stabilize the lattice, and tautomeric forms are resolved via hydrogen bonding patterns .

How does annular tautomerism affect the molecular properties of pyrazolo-triazin-4-amine derivatives?

Advanced Question
Annular tautomerism introduces structural diversity. For example:

  • Four tautomers are theoretically possible due to labile hydrogen positions (triazine vs. pyrazole nitrogens) .
  • IR and NMR (DEPT, HMBC) confirm the pyrazolo-triazin-4(3H)-one form as dominant in solution, while X-ray data show solid-state stabilization of specific tautomers .

Implications : Tautomerism influences solubility, binding affinity (e.g., dihydrofolate reductase inhibition ), and spectroscopic interpretation.

What strategies optimize pyrazolo-triazin-4-amine derivatives as kinase inhibitors?

Advanced Question
Structure-activity relationship (SAR) and scaffold hopping are key:

  • Scaffold hopping : Pyrazolo-triazines were explored as bioisosteres of imidazo[1,2-a]pyrazines to enhance TTK inhibition (IC₅₀ < 10 nM) .
  • Crystal structure insights : X-ray data of TTK-inhibitor complexes guide substitutions at positions 2 and 7 to improve ATP-binding pocket interactions .
  • Cytotoxicity optimization : 4-(Dichloromethyl) derivatives show selective anticancer activity (e.g., compound 3ba inhibits cancer cell lines at IC₅₀ = 1.2 µM) .

How to address contradictions in reported tautomeric forms of pyrazolo-triazin-4-amine derivatives?

Advanced Question
Analytical triangulation resolves discrepancies:

  • Case study : reports four tautomers, while identifies pyrazolo-triazin-4(3H)-one as dominant.
  • Resolution : Use combined techniques:
    • Solid-state : X-ray crystallography determines tautomeric preference in crystals .
    • Solution-phase : 2D NMR (NOESY) and IR spectroscopy differentiate enolic vs. keto forms .

What spectroscopic methods confirm the structure of synthesized pyrazolo-triazin-4-amine compounds?

Basic Question
Multi-modal characterization is essential:

  • NMR : ¹H/¹³C NMR, HMBC, and HSQC assign substituent positions (e.g., methylthio groups at δ 2.5 ppm in ¹H NMR) .
  • IR : C=O stretches (~1680 cm⁻¹) confirm tautomeric forms .
  • Mass spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]⁺ = 285.367 for C₁₄H₁₅N₅S) .

What in vitro and in vivo models demonstrate the anticancer efficacy of these derivatives?

Advanced Question
In vitro :

CompoundTargetIC₅₀ (µM)Cell Line
3baCancer cells1.2MCF-7
CFI-402257TTK0.008HeLa


In vivo : Pyrazolo-pyrimidine derivatives (e.g., CFI-402257) show bioavailability (F > 50%) and tumor regression in xenograft models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.